molecular formula C19H20ClN3O2 B2763804 N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-81-3

N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2763804
CAS No.: 873093-81-3
M. Wt: 357.84
InChI Key: RHYTZSQZLWZDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(4-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a benzimidazole-derived acetamide featuring a 4-chlorophenoxyethyl side chain. The acetamide moiety, with its N-methyl substituent, may enhance metabolic stability or influence target binding. This compound is of interest in medicinal and agrochemical research due to its structural complexity and pharmacophoric elements .

Properties

IUPAC Name

N-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22(2)13-19-21-17-5-3-4-6-18(17)23(19)11-12-25-16-9-7-15(20)8-10-16/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYTZSQZLWZDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-chlorophenoxyethyl group: This step involves the alkylation of the benzimidazole core with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the methylacetamide group: The final step involves the reaction of the intermediate product with N-methylacetamide under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The synthesis would be carried out in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions would result in the replacement of the 4-chlorophenoxy group with the corresponding nucleophile.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Compounds in the benzimidazole class, including N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide, exhibit a range of pharmacological effects. Research indicates potential applications in:

  • Antimicrobial Activity : Benzimidazole derivatives have shown efficacy against various bacteria and fungi. The compound's structure suggests it may inhibit microbial growth through enzyme inhibition or membrane disruption.
  • Antiparasitic Effects : Similar compounds are known for their use as anthelmintics. The unique substituents on this compound may enhance its effectiveness against parasitic infections.
  • Anticancer Potential : Certain benzimidazoles have been investigated for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The specific interactions of this compound with cancer-related targets require further experimental validation.

Case Study: Anticancer Activity

A study examining the anticancer properties of various benzimidazole derivatives highlighted that modifications to the core structure can significantly influence biological activity. This compound could be evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation, similar to other compounds that target Src family kinases (SFKs) .

Material Science

Applications in Liquid Crystal Devices

Recent research has explored the use of benzimidazole derivatives in the field of liquid crystal technology. The unique structural properties of this compound may allow it to serve as a functional material for enhancing the performance of liquid crystal displays (LCDs).

The compound could potentially be utilized as an anchoring agent or alignment layer in LCD devices due to its ability to influence liquid crystal orientation through molecular interactions . This application is particularly relevant for improving the electro-optical properties of LCDs, such as response time and contrast ratio.

Mechanism of Action

The mechanism of action of N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to a specific site on the target molecule, leading to inhibition or activation of its function. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenoxy Group

Compound D277-1478 ()
  • Structure: N-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
  • Key Differences: Substituents: 2,5-Dimethylphenoxy vs. 4-chlorophenoxy. Impact: Methyl groups increase steric bulk but reduce electronegativity compared to chlorine. This may alter binding to hydrophobic pockets or electron-deficient targets.
  • Molecular Weight : 351.45 g/mol (vs. ~400 g/mol for the target compound, assuming Cl adds ~35 g/mol).
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide ()
  • Structure : Features a morpholine ring appended via an ethyl linker.
  • Acetamide Position: Directly attached to benzimidazole’s 2-position, unlike the target compound’s N-methylacetamide branch.
  • Functional Relevance : Morpholine may enhance pharmacokinetics or modulate target specificity .

Linker Atom Variations (O vs. S)

2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide ()
  • Structure: Sulfur replaces oxygen in the phenoxy linker.
  • Key Differences: Thioether vs. Ether: Sulfur’s larger atomic radius and lower electronegativity could alter electronic effects and metabolic stability. Acetamide Substituent: N-phenyl vs.
  • Biological Implications : Thioethers are prone to oxidation, which may affect compound half-life .

Core Heterocycle Modifications

2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-methoxyethyl)acetamide ()
  • Structure : Indole core replaces benzimidazole.
  • Key Differences :
    • Indole vs. Benzimidazole : Indole’s π-electron-rich system may enhance binding to aromatic receptors, while benzimidazole’s dual nitrogen atoms offer hydrogen-bonding capability.
    • Substituents : 4-Chlorobenzoyl and methoxy groups add distinct electronic and steric profiles.
  • Therapeutic Potential: Indole derivatives are prevalent in serotonin receptor modulators, suggesting divergent applications .

Pharmacophore Alignment with Patent Derivatives ()

A patent highlights 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)azetidin-3-yl)methyl)acetamide derivatives as ATF4 inhibitors.

  • Shared Features: Dual 4-chlorophenoxy groups. Acetamide linkage.
  • Divergence : Azetidine core vs. benzimidazole.
  • Functional Insight: The 4-chlorophenoxy group is critical for ATF4 inhibition, suggesting the target compound may share this mechanism .

Comparative Data Table

Compound Name / Evidence ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Attributes
Target Compound Benzimidazole 4-Chlorophenoxyethyl, N-methylacetamide ~400 (estimated) Lipophilic, potential ATF4 inhibition
D277-1478 Benzimidazole 2,5-Dimethylphenoxyethyl 351.45 Increased steric bulk
Benzimidazole 4-Chlorophenylthio, N-phenylacetamide ~420 (estimated) Thioether linkage, metabolic lability
Benzimidazole Morpholinylethyl, 4-chlorophenoxy ~450 (estimated) Enhanced solubility
Azetidine Dual 4-chlorophenoxyethyl ~450 (estimated) ATF4 inhibition, anticancer potential

Biological Activity

N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a synthetic compound belonging to the benzimidazole class. Benzimidazoles are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound's unique structure, which includes a 4-chlorophenoxyethyl substituent and a methylacetamide group, suggests potential for various biological interactions.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. Benzimidazole derivatives typically exhibit activity against various enzymes and receptors, leading to inhibition or activation of biological functions. The exact mechanisms require further experimental validation.

Pharmacological Properties

Research indicates that compounds in the benzimidazole class can exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some benzimidazole derivatives have shown efficacy against bacteria and fungi.
  • Antiparasitic Effects : Compounds like albendazole and mebendazole are known for their use as anthelmintics.
  • Anticancer Potential : Certain benzimidazoles have been investigated for their ability to inhibit tumor growth.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
BenzimidazoleParent CompoundBroad range of activities
AlbendazoleAnthelminticEffective against parasitic infections
MebendazoleAnthelminticUsed for treating worm infections
ThiabendazoleAntifungalExhibits both antifungal and anthelmintic properties

The structural uniqueness of this compound may confer distinctive biological activities compared to these established compounds.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Investigation into Anticancer Properties

In vitro studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cell lines. Further research is needed to determine if this compound exhibits similar effects, as its structural features may enhance its interaction with cancer-related targets.

Q & A

Q. What are the optimized synthetic routes for N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide, and how are reaction conditions tailored to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling a benzodiazole derivative with a 4-chlorophenoxyethyl side chain followed by acetylation. Key steps include:
  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane at 273 K, with triethylamine as a base to activate the carboxyl group .
  • Solvent optimization : Dichloromethane or ethanol is preferred for intermediate purification via trituration .
  • Yield enhancement : Reaction monitoring via TLC and post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the benzodiazole core and acetamide methyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₂₁H₂₁ClN₄O₂: 396.13 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ confirm the C=O stretch of the acetamide moiety .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodological Answer :
  • Anticancer activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition rates to reference compounds like staurosporine .
  • Cytotoxicity controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .

Q. How is the purity of the compound validated before biological testing?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds .
  • Melting point analysis : Sharp melting points (e.g., 397–398 K) indicate crystallinity and homogeneity .

Q. What computational tools are used to predict the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipinski’s Rule of Five : SwissADME or Molinspiration to evaluate drug-likeness (logP <5, molecular weight <500 Da) .
  • Solubility prediction : ALOGPS 3.0 estimates aqueous solubility based on polar surface area and logS values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chlorophenoxyethyl moiety in target binding?

  • Methodological Answer :
  • Analog synthesis : Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Biological testing : Compare IC₅₀ values across analogs to identify substituents enhancing potency (e.g., 4-chloro vs. 4-methyl derivatives) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess bioavailability via rat plasma LC-MS/MS studies; low oral absorption may explain efficacy gaps .
  • Metabolite identification : Incubate with liver microsomes to detect rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Formulation optimization : Use liposomal encapsulation to improve solubility and half-life .

Q. How can crystallographic data inform the design of derivatives with improved stability?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond angles and dihedral planes (e.g., benzodiazole-acetamide torsion angles ~79.3°) to identify steric strain .
  • Hydrogen-bond analysis : Crystal packing via O–H⋯N or N–H⋯O interactions guides modifications to enhance lattice stability .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological pathways?

  • Methodological Answer :
  • RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes) .
  • Western blotting : Quantify protein targets (e.g., PARP cleavage for apoptosis; phosphorylated kinases) .
  • CRISPR knockouts : Delete putative targets (e.g., AKT1) to confirm loss of compound efficacy .

Q. How do researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :
  • Meta-analysis : Compile IC₅₀ data from multiple studies, adjusting for assay variability (e.g., cell line differences) .
  • Dose-response normalization : Express activity as % inhibition relative to positive controls to standardize comparisons .
  • Orthogonal assays : Validate hits using alternate methods (e.g., SPR binding affinity vs. enzymatic inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.